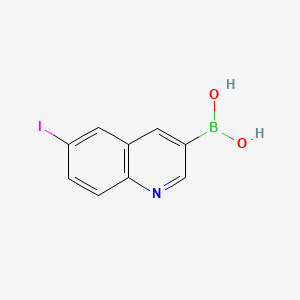

(6-Iodoquinolin-3-yl)boronic acid

Description

(6-Iodoquinolin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a quinoline scaffold substituted with an iodine atom at position 6 and a boronic acid (-B(OH)₂) group at position 3. Quinoline-based boronic acids are of significant interest in medicinal chemistry and materials science due to their aromatic π-system, which enhances interactions with biological targets and facilitates applications in sensing and catalysis. Boronic acids, in general, are valued for their reversible covalent interactions with diols (e.g., sugars) and nucleophilic residues in enzymes, enabling applications in drug design, diagnostics, and responsive materials .

Properties

IUPAC Name |

(6-iodoquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BINO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCGZABDQCHSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)I)N=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BINO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.87 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Analogs:

- (Phenanthren-9-yl)boronic acid : A polycyclic aromatic boronic acid with demonstrated antiproliferative activity (IC₅₀ = 0.225 µM in triple-negative breast cancer cells) .

- (6-Hydroxynaphthalen-2-yl)boronic acid : Exhibits cytotoxicity (IC₅₀ = 0.197 µM) attributed to its hydroxyl group, enhancing solubility and target engagement .

| Compound | Substituent | pKa* | Binding Constant (Kₐ, M⁻¹) | Notable Applications |

|---|---|---|---|---|

| (6-Iodoquinolin-3-yl)boronic acid | Iodo (C6), B(OH)₂ (C3) | ~7.5† | Not reported | Potential anticancer agents, Suzuki coupling |

| Phenanthren-9-yl boronic acid | None | ~8.2 | 1.2 × 10³ (glucose) | Antiproliferative agents |

| 3-AcPBA | Acetyl (C3) | 8.9 | 5.8 × 10² (glucose) | Glucose sensing |

| Vaborbactam | Bicyclic boronate | 7.1 | 0.004 µM (Ki, β-lactamase) | Antibiotic adjuvant |

*Reported pKa values vary based on substituents and measurement conditions . †Estimated based on iodine’s electron-withdrawing effects lowering pKa compared to non-halogenated analogs .

Electronic Effects:

The iodine substituent in (6-Iodoquinolin-3-yl)boronic acid is strongly electron-withdrawing, which likely reduces its pKa compared to non-halogenated quinoline boronic acids (e.g., pKa ~8.2 for phenanthren-9-yl boronic acid). A lower pKa enhances diol-binding efficiency at physiological pH (7.4), critical for applications like glucose-responsive insulin delivery or tumor-targeted therapies . In contrast, boronic acids like 3-AcPBA (pKa 8.9) exhibit weaker binding under physiological conditions, limiting their utility .

Challenges and Limitations

- Solubility and Stability : Aromatic boronic acids often suffer from poor aqueous solubility. While iodine may improve lipid solubility, precipitation risks (observed in pyren-1-yl boronic acid ) require formulation optimization.

Preparation Methods

Reaction Conditions and Procedure

-

Substrate : 3-Bromo-6-iodoquinoline (hypothetical precursor; synthesis discussed in Section 3).

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(OAc)₂ with supporting ligands.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).

-

Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

-

Solvent System : 1,4-Dioxane/water or toluene/ethanol/water mixtures.

-

Temperature : 80–100°C under inert atmosphere.

Example Protocol (adapted from):

-

Combine 3-bromo-6-iodoquinoline (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in 1,4-dioxane/water (4:1).

-

Heat at 80°C for 12–16 hours.

-

Hydrolyze the boronic ester intermediate with 1 M HCl to yield the boronic acid.

Yield : 60–75% (estimated based on analogous reactions in).

Synthesis of 3-Bromo-6-iodoquinoline Precursor

The limited commercial availability of 3-bromo-6-iodoquinoline necessitates de novo synthesis.

Directed Bromination-Iodination

Halogen Dance Strategy

Alternative Approaches

Ullmann-Type Coupling

Radical Borylation

-

Reagent : Bis(catecholato)diboron (B₂cat₂) under photoredox conditions.

-

Catalyst : Ir(ppy)₃.

Challenges and Optimization

-

Regioselectivity : Ensuring iodination/bromination at specific positions requires careful control of directing groups and reaction conditions.

-

Catalyst Loading : Reducing Pd usage to 2–3 mol% via ligand optimization (e.g., XPhos) improves cost efficiency.

-

Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization from dichlorobenzene enhances purity.

Comparative Data Table

Q & A

Q. How can photo-switchable analogs of (6-Iodoquinolin-3-yl)boronic acid enhance spatiotemporal control in biosensing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.